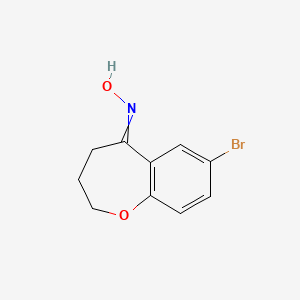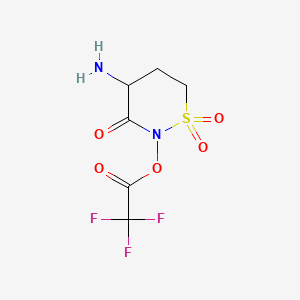
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine is a chemical compound with a unique structure that includes a pyrrolidine ring and a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction.
Formation of the Methoxypyridine Moiety: The methoxypyridine moiety is synthesized separately and then coupled with the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced forms with altered functional groups.
Substitution: Can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: Shares a similar pyrrolidine ring structure but differs in the attached functional groups.
2-Methoxypyridine Derivatives: Compounds with similar methoxypyridine moieties but different substituents.
Uniqueness
5-(1-Isobutylpyrrolidin-2-yl)-2-methoxypyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-methoxy-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-16-8-4-5-13(16)12-6-7-14(17-3)15-9-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
WVUHJHBZFIDQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCCC1C2=CN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)


![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)









